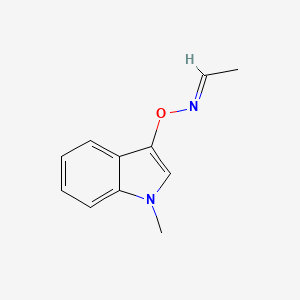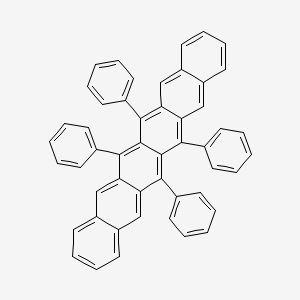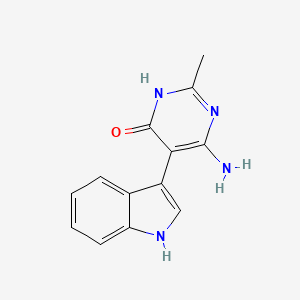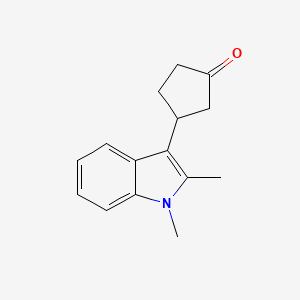
Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant in various biological and chemical processes due to their unique structure, which consists of a pyrrole ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime typically involves the reaction of indole-3-acetaldehyde with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives, amines, and nitriles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetaldehyde: A precursor in the synthesis of Acetaldehyde O-(1-methyl-1H-indol-3-yl) oxime.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: A compound with potential anticancer properties.
Uniqueness
This compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(E)-N-(1-methylindol-3-yl)oxyethanimine |
InChI |
InChI=1S/C11H12N2O/c1-3-12-14-11-8-13(2)10-7-5-4-6-9(10)11/h3-8H,1-2H3/b12-3+ |
Clave InChI |
FMLDMOBPNSHIHA-KGVSQERTSA-N |
SMILES isomérico |
C/C=N/OC1=CN(C2=CC=CC=C21)C |
SMILES canónico |
CC=NOC1=CN(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)


![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)




![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)


![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)

